2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol
Description
2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3, a methyl group at position 6, and an ethan-1-ol moiety linked via an ether bond at position 2. This structure combines aromaticity, hydrogen-bonding capacity (via the amino and hydroxyl groups), and moderate lipophilicity (due to the methyl group), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(3-amino-6-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-2-3-7(9)8(10-6)12-5-4-11/h2-3,11H,4-5,9H2,1H3 |
InChI Key |
JJQWCRDNSRNCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Pyridine Derivatives
The core strategy involves reacting appropriately substituted pyridine precursors with ethylene glycol or related alcohols to form the ether linkage.
- Reactant: 2-chloro-4-amino-5-methylpyridine or 2-chloro-3-amino-6-methylpyridine
- Nucleophile: Ethylene glycol
- Catalyst/Base: Sodium hydroxide or potassium carbonate
- Solvent: Ethanol or dimethylformamide (DMF)
- Conditions: Reflux at 50–70°C for 12–24 hours
2-chloro-4-amino-5-methylpyridine + ethylene glycol → 2-[(4-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol
- The reaction proceeds via nucleophilic substitution of the chloro group.
- The presence of a base facilitates deprotonation and enhances nucleophilicity.
- Post-reaction purification typically involves acidification, filtration, and recrystallization.
Condensation and Ring-Closing Reactions
An alternative route involves condensation reactions to form the pyridinone or pyridine core, followed by oxidation to introduce the amino group at the desired position.
- Condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with secondary amines or hydrazines.
- Intramolecular cyclization to form the heterocyclic core.
- Functionalization with amino groups via nitration, reduction, or direct amination.
- Solvent: Ethanol, acetic acid, or DMF
- Catalyst: Piperidine or triethylamine
- Temperature: 80–120°C
- Duration: 6–24 hours
Oxidation to Introduce the Hydroxyl Group
The hydroxyl group on the ethane chain can be introduced via oxidation of suitable precursors or through direct hydroxylation of the ether linkage.
- Hydrogen peroxide (H₂O₂) in acetic acid or in the presence of catalysts like sodium tungstate.
- Oxone® (potassium peroxymonosulfate) for selective oxidation.
- Conditions: 0–50°C, reaction times of 1–6 hours, controlled to prevent over-oxidation.
Ether linkage + H₂O₂ → Hydroxyethyl ether derivative
Industrial-Scale Synthesis and Optimization
Industrial synthesis emphasizes process efficiency, yield maximization, and purity control. The typical process involves:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyridine ether | Reflux with base in ethanol/DMF | High yield, scalable |
| 2 | Nitration or amination | Controlled temperature, catalytic conditions | Selective substitution |
| 3 | Oxidation to hydroxylated derivative | Use of hydrogen peroxide or Oxone® | Mild conditions to prevent degradation |
Optimization strategies include:
- Using continuous flow reactors for better heat and mass transfer.
- Employing phase-transfer catalysts to improve regioselectivity.
- Purification via crystallization, chromatography, or membrane filtration.
Data Tables and Research Findings
Table 1: Summary of Key Reaction Conditions for Synthesis
Table 2: Optimization Variables and Effects
Supporting Research Findings
- Reaction Optimization: Studies indicate that using polar aprotic solvents like DMF enhances nucleophilic substitution efficiency, while controlled temperature prevents side reactions (e.g., over-oxidation or decomposition).
- Purification Techniques: Recrystallization from ethanol or methanol, and chromatography on silica gel, are effective for obtaining high-purity products.
- Yield Enhancement: Continuous flow reactors and phase-transfer catalysis have demonstrated increased yields and process scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol and related compounds:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparisons:
Structural Features: Aromatic Core: The target compound uses a pyridine ring, whereas analogs like 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol employ pyrimidine, which alters electronic properties and hydrogen-bonding patterns . Substituent Effects: The 3-amino and 6-methyl groups in the target compound enhance solubility compared to halogenated analogs (e.g., bromo or chloro derivatives), which are more lipophilic and reactive in cross-coupling reactions .
Halogenated analogs (e.g., bromopyrimidine derivatives) often require elemental sulfur or acetic acid catalysis, indicating divergent pathways for functionalization .
Physicochemical Properties: The hydroxyl and amino groups in the target compound likely confer higher polarity compared to methylamino or ester-containing analogs (e.g., and ), impacting solubility and bioavailability. Molecular Weight: The target compound (~182 g/mol) is lighter than pyrimidine-based analogs (~235 g/mol) but heavier than simpler pyridine-ethanol derivatives (e.g., 152 g/mol in ), influencing its pharmacokinetic profile .
Applications :
- The target compound’s chiral centers (if present) make it a candidate for asymmetric synthesis, similar to the stereoselective intermediates described in .
- In contrast, halogenated analogs () are more suited for catalytic applications or as pharmacophores in drug discovery due to their electrophilic reactivity .
Biological Activity
2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol, also known as 3-amino-6-methylpyridin-2-ol ether derivative, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
- Molecular Formula : CHNO
- Molecular Weight : 168.19 g/mol
- CAS Number : 52334-79-9
The compound features an amino group attached to a pyridine ring, which is crucial for its interaction with biological targets. Its unique structural characteristics allow it to engage with various receptors and enzymes, potentially influencing numerous biological pathways.
Preliminary research indicates that compounds similar to this compound may interact with neurotransmitter systems and exhibit enzyme inhibition properties. The following mechanisms have been proposed:
- Neurotransmitter Interaction : The compound's structure suggests potential binding to neurotransmitter receptors, which could modulate synaptic transmission.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic processes, which may be applicable to this compound as well.
Pharmacological Applications
Research has suggested various pharmacological applications for this compound:
- Antidepressant Activity : Due to its structural similarity to known antidepressants, it may exhibit mood-enhancing effects.
- Anti-inflammatory Properties : Studies indicate potential anti-inflammatory effects through modulation of receptor pathways involved in inflammatory responses.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it may offer neuroprotective benefits in conditions like neurodegenerative diseases.
Data Table of Related Compounds
To contextualize the biological activity of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 3-Amino-6-methylpyridin-2-ol | Contains an amino group on a methyl-pyridine ring | Potential antibacterial activity |
| 4-Amino-pyridine | Simple amino-substituted pyridine | Known for neuroprotective effects |
| 6-Methylpyridin-2(1H)-one | A lactam derivative of a methyl-pyridine | Exhibits different reactivity due to lactam structure |
Neuropharmacological Studies
A study published in Journal of Medicinal Chemistry explored the effects of similar pyridine derivatives on cognitive function. Researchers found that these compounds could enhance synaptic plasticity through modulation of NMDA receptors, suggesting potential cognitive benefits for this compound as well .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of pyridine derivatives, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that 2-[(3-Amino-6-methylpyridin-2-yloxy]ethan-1-ol may also exert similar effects, making it a candidate for treating inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution between 3-amino-6-methylpyridin-2-ol and ethylene oxide under basic conditions (e.g., NaOH). Key parameters include:
- Temperature : Optimal at 60–80°C to balance reactivity and side reactions.
- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity of the pyridinol oxygen.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The pyridine ring protons appear downfield (δ 7.5–8.5 ppm).
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amine (3300–3450 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ (calculated for C₈H₁₂N₂O₂: 181.0978).
- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks in the solid state .
Q. What are the common reactivity patterns of the hydroxyl and amino groups in this compound?
- Hydroxyl Group :
- Oxidation : Forms a ketone using Jones reagent (CrO₃/H₂SO₄), but over-oxidation may degrade the pyridine ring.
- Esterification : Reacts with acetyl chloride to form acetate derivatives.
- Amino Group :
- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acid catalysis.
- Protection : Boc-anhydride (di-tert-butyl dicarbonate) shields the amine during multi-step syntheses .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Chiral resolution or asymmetric catalysis is required. For example:
Q. What computational strategies are effective in predicting biological activity or binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The pyridine ring often engages in π-π stacking with aromatic residues.
- QSAR Models : Correlate substituent effects (e.g., methyl group position) with IC₅₀ values for anti-inflammatory activity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular H-bonding between –NH₂ and –OH .
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
- Positive Controls : Include reference compounds (e.g., aspirin for COX-2 inhibition) to benchmark activity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Prepare hydrochloride salts to enhance water solubility.
- Prodrug Design : Convert the hydroxyl to a phosphate ester for sustained release.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
